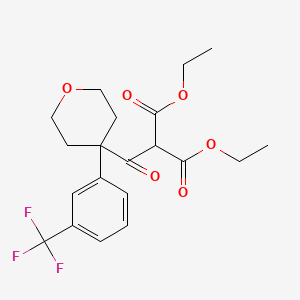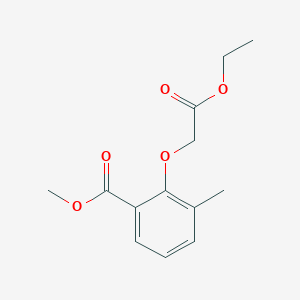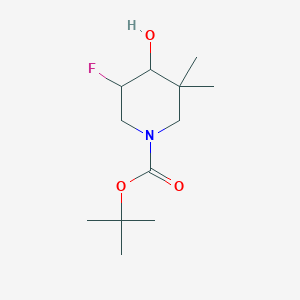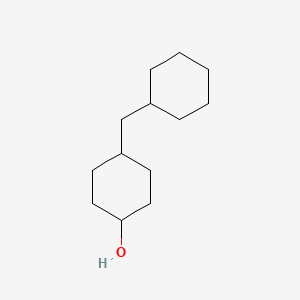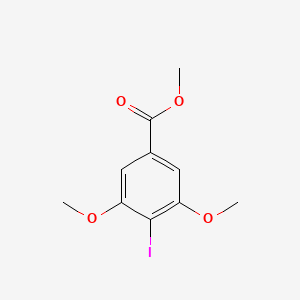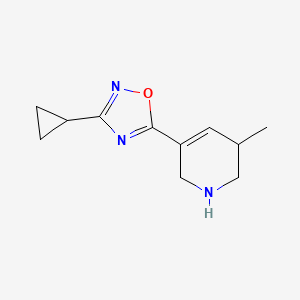
(3-Bromo-6-methoxypyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-6-methoxypyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a methyl acetate group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-methoxypyridin-2-yl)methyl acetate typically involves the bromination of 6-methoxypyridin-2-yl)methyl acetate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound.
科学的研究の応用
(3-Bromo-6-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
作用機序
The mechanism of action of (3-Bromo-6-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
3-Bromo-2-methoxypyridine: Similar in structure but lacks the methyl acetate group.
(3-Bromo-6-methoxypyridin-2-yl)methanol: Similar but has a hydroxyl group instead of the acetate group.
Uniqueness: (3-Bromo-6-methoxypyridin-2-yl)methyl acetate is unique due to the presence of the methyl acetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
269058-51-7 |
|---|---|
分子式 |
C9H10BrNO3 |
分子量 |
260.08 g/mol |
IUPAC名 |
(3-bromo-6-methoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-6(12)14-5-8-7(10)3-4-9(11-8)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
QZGUBMVDQDVZJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C=CC(=N1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



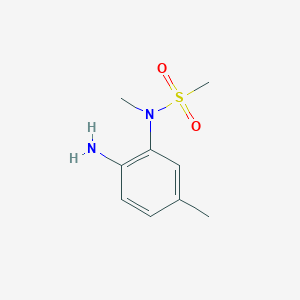
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
